molecular formula C13H15FN2O B6345838 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1354939-38-0

3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B6345838
CAS RN: 1354939-38-0
M. Wt: 234.27 g/mol
InChI Key: DFEVMTXAWJHGNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: The compound’s structure has drawn attention due to its potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Notably, clinical candidate Savolitinib contains a similar substructure, emphasizing the relevance of this scaffold in drug discovery .

Neuropharmacology

GABA A Modulation: Researchers have identified GABA A allosteric modulating activity associated with heterocycles containing the 1,2,3-triazole-fused pyrazine and pyridazine nuclei. These compounds could play a role in modulating GABAergic neurotransmission .

Materials Science

Polymer Components for Solar Cells: In the realm of materials science, these heterocyclic structures have been incorporated into polymers used in solar cells. Their unique properties contribute to enhancing solar energy conversion efficiency .

Enzyme Inhibition

BACE-1 Inhibition: The compound has demonstrated inhibitory activity against (\beta)-secretase 1 (BACE-1), a key enzyme implicated in Alzheimer’s disease. This finding highlights its potential therapeutic relevance .

Synthetic Routes

Diverse Synthesis Methods: Several synthetic routes lead to 1,2,3-triazole-fused pyrazines and pyridazines. Notably, cyclization of heterocyclic diamines with nitrites or hydrazine hydrate with dicarbonyl 1,2,3-triazoles yields these intriguing heterocycles .

Remember, these applications represent just a glimpse of the compound’s versatility. Its unique structure opens doors to further exploration and innovation in various scientific domains. 🌟

!Compound Structure

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior .

properties

IUPAC Name

5-butyl-2-(4-fluorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEVMTXAWJHGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

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